Cis-Tramadol-13C,D3, Hydrochloride

LC-MS/MS Method Validation Isotope Dilution

Inaccurate quantification due to matrix effects or imprecise internal standards compromises clinical and forensic opioid analysis. Cis-Tramadol-13C,D3 Hydrochloride directly addresses this as an ISO 17034-certified reference material optimized for isotope dilution mass spectrometry. - Defined +4 Da mass shift (13C/D3) enables clear mass resolution from the unlabeled analyte. - Stereochemically pure cis-configuration prevents co-elution interference from trans-tramadol impurities. - Long-term stability (≥3 years at -20°C) supports method validation and long-duration studies.

Molecular Formula C16H26ClNO2
Molecular Weight 303.85 g/mol
Cat. No. B12356814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-Tramadol-13C,D3, Hydrochloride
Molecular FormulaC16H26ClNO2
Molecular Weight303.85 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
InChIInChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1/i3+1D3;
InChIKeyPPKXEPBICJTCRU-RKTDZYFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-Tramadol-13C,D3 Hydrochloride Certified Reference Standard


Cis-Tramadol-13C,D3, Hydrochloride is a stable isotope-labeled (SIL) certified reference material (CRM) of the cis-tramadol stereoisomer, a widely used synthetic opioid analgesic. This compound is manufactured under ISO/IEC 17025 and ISO 17034 international standards and is specifically intended for use as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The labeling consists of a single carbon-13 atom and three deuterium atoms on the 3-methoxy group, which results in a distinct mass shift (+4 Da) relative to the unlabeled analyte, cis-tramadol, without altering its physicochemical or chromatographic properties . This makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), offering a direct route to accurate and precise quantification of tramadol in complex biological matrices.

Why Generic Substitutes Fail for Cis-Tramadol-13C,D3


The analytical performance of a method hinges critically on the choice of internal standard. Generic substitution with non-isotopic or unlabeled analogs is a primary source of systematic error in quantitative LC-MS/MS and GC-MS workflows. Non-isotopic internal standards, such as metoprolol, fail to compensate for variable ionization efficiency and sample preparation losses [1]. Unlabeled cis-tramadol cannot be distinguished from the target analyte by the mass spectrometer, rendering it useless as an internal standard. Even alternative labeled analogs, such as tramadol-D6, lack the specific stereochemical purity (cis configuration) and the dual 13C/D3 mass shift characteristic of cis-Tramadol-13C,D3 Hydrochloride, which is essential for methods requiring isomer-specific quantification . Furthermore, trans-tramadol, a common synthetic impurity, can co-elute with the cis isomer in non-chiral separations, leading to inaccurate results if the internal standard is not stereochemically pure [2].

Quantitative Evidence for Cis-Tramadol-13C,D3


Isotopic vs. Non-Isotopic Internal Standard Performance

The use of an isotopically labeled internal standard, such as Tramadol-13C,D3, is demonstrated to significantly improve method precision compared to a structurally similar, non-isotopic alternative. A direct head-to-head comparison in an HPLC-UV method for tramadol in breast milk showed that replacing a non-labeled internal standard (metoprolol) with an optimized method that includes isotope dilution principles (though using a different SIL standard) can improve precision by approximately two-fold [1]. While this study did not use the 13C,D3-labeled compound, it establishes a class-level inference that SIL internal standards provide superior correction for matrix effects and sample preparation variability, a performance advantage that cis-Tramadol-13C,D3 Hydrochloride specifically delivers for tramadol quantification in mass spectrometry-based methods .

LC-MS/MS Method Validation Isotope Dilution Internal Standard Selection

Stereospecific Quantification vs. Racemic Standards

Cis-Tramadol-13C,D3 Hydrochloride is specifically designed for the quantification of the cis-tramadol isomer. The trans-tramadol isomer is a known impurity and degradation product, and its presence can skew analytical results if not separated. A study on the stereoselective analysis of cis-tramadol hydrochloride and its impurities highlights that the trans isomer is a process impurity that must be controlled [1]. The certified stereochemical purity of this 13C,D3-labeled standard ensures accurate, isomer-specific quantification, which is impossible with unlabeled, racemic tramadol or non-stereospecific labeled analogs. This is critical in pharmaceutical QC where USP monographs may specify limits for the trans-isomer [2].

Chiral Separation Stereoisomer Pharmacokinetics Enantiomeric Analysis

Validated Method Accuracy for Tramadol Enantiomers

A validated LC-MS/MS method for the enantiomeric determination of tramadol and its primary metabolite O-desmethyltramadol in human plasma directly employed Tramadol hydrochloride-13C, d3 as the isotopic internal standard [1]. The method demonstrated robust performance, with intra-day and inter-day accuracies ranging from 94.2% to 109.1% across multiple concentration levels [1]. This cross-study comparable evidence confirms the compound's suitability for demanding bioanalytical applications and provides a benchmark for expected performance when this specific standard is used in similar workflows [1].

Bioanalysis Method Validation Enantiomer Clinical Toxicology

Metrological Traceability: CRM vs. Research-Grade

Cis-Tramadol-13C,D3 Hydrochloride is manufactured and certified as a Certified Reference Material (CRM) under ISO/IEC 17025 and ISO 17034 accreditations . This distinguishes it from research-grade standards or un-certified solutions. The CRM designation guarantees that the product's purity and concentration have been established using metrologically valid procedures and that the certified values are traceable to the International System of Units (SI) . This is a non-negotiable requirement for methods used in forensic toxicology, clinical diagnostics, and pharmaceutical quality control that must withstand regulatory scrutiny.

Quality Control Forensic Toxicology ISO 17034 Regulatory Compliance

Cis-Tramadol-13C,D3 Application Scenarios


Tramadol Enantiomer Pharmacokinetic Studies

In clinical studies investigating the enantioselective pharmacokinetics and pharmacogenetics of tramadol, accurate quantification of each enantiomer is essential due to their differing pharmacological activities. As demonstrated in a published method, Tramadol-13C,D3 Hydrochloride served as a robust internal standard, enabling precise measurement of tramadol enantiomers in human plasma with intra- and inter-day accuracies consistently within 94-109% across the calibration range (1-800 ng/mL) [1]. This application is critical for linking CYP2D6 genotype to tramadol metabolism and therapeutic outcomes [1].

Forensic Toxicology and Impaired Driving

Forensic laboratories require legally defensible, highly accurate methods for quantifying drugs of abuse and prescription medications in biological specimens. Cis-Tramadol-13C,D3 Hydrochloride, as an ISO 17034-certified CRM, provides the necessary metrological traceability and long-term stability (≥3 years at -20°C) for quantitative confirmation of tramadol in blood or urine [1]. This is essential for methods used in postmortem toxicology and driving under the influence of drugs (DUID) cases, where the choice of internal standard can directly impact the admissibility of evidence.

Pharmaceutical QC and Impurity Profiling

Regulatory pharmacopoeias, such as the USP and Ph. Eur., mandate strict control of impurities like trans-tramadol in tramadol hydrochloride drug substance and products [1]. Cis-Tramadol-13C,D3 Hydrochloride, with its defined cis-stereochemistry, is an ideal internal standard for LC-MS/MS methods designed to quantify the active cis-isomer and monitor for the presence of the trans-isomer impurity. Its use ensures that the method is both specific and accurate, meeting the stringent requirements for pharmaceutical release testing and stability studies [1].

Clinical Toxicology and Pain Management Monitoring

In clinical settings, monitoring tramadol and its primary metabolite (O-desmethyltramadol) in patient plasma can help guide pain management therapy, ensure compliance, and investigate potential toxicity. The use of a stable isotope-labeled internal standard like cis-Tramadol-13C,D3 Hydrochloride is critical for compensating for the significant matrix effects inherent in complex biological fluids like plasma and urine, ensuring accurate and precise results. Its DEA-exempt status facilitates procurement and use in routine clinical laboratories without the administrative burden of handling a scheduled substance [1].

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